(3-Azidopropyl)dimethylamine hydrochloride
CAS No.: 118508-69-3
Cat. No.: VC7058438
Molecular Formula: C5H13ClN4
Molecular Weight: 164.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118508-69-3 |
|---|---|
| Molecular Formula | C5H13ClN4 |
| Molecular Weight | 164.64 |
| IUPAC Name | 3-azido-N,N-dimethylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H12N4.ClH/c1-9(2)5-3-4-7-8-6;/h3-5H2,1-2H3;1H |
| Standard InChI Key | UZHKUADRWZLFKK-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN=[N+]=[N-].Cl |
Introduction
(3-Azidopropyl)dimethylamine hydrochloride is a versatile chemical compound with significant applications in organic synthesis and medicinal chemistry. Its molecular formula is C5H13ClN4, and it has a molecular weight of 164.64 g/mol . The compound features a propyl chain with an azide group (-N₃) attached to the terminal carbon and a dimethylamine group (-N(CH₃)₂), which provides basicity and potential nucleophilicity .
Synthesis of (3-Azidopropyl)dimethylamine Hydrochloride
The synthesis of this compound typically involves the reaction of (3-chloropropyl)dimethylamine with sodium azide in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the azide group. The product is then purified and converted to its hydrochloride salt form.
Synthetic Steps
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Introduction of Azide Group: Nucleophilic substitution reaction using sodium azide.
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Formation of Dimethylamine Moiety: Incorporation through reductive amination or similar methods.
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Purification: Techniques such as recrystallization or chromatography are used.
Applications in Research and Industry
(3-Azidopropyl)dimethylamine hydrochloride is used in various scientific research applications, including:
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Organic Synthesis: As a building block for synthesizing complex molecules.
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Medicinal Chemistry: Potential use in drug development targeting specific diseases.
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Bioconjugation Techniques: Suitable for bioconjugation applications in drug delivery systems due to its ability to participate in click reactions.
Comparison with Similar Compounds
| Compound | Structure Features | Unique Properties |
|---|---|---|
| Propyl Azide | Azide group on propyl chain | Used primarily in click chemistry |
| Dimethylaminopropylamine | Similar amine structure without azide | Exhibits different biological activities |
| 1-Azido-2-methylpropane | Azido group on a branched alkane | May have distinct reactivity profiles |
Research Findings and Biological Activity
Research on (3-Azidopropyl)dimethylamine hydrochloride highlights its potential in interacting with biological targets, such as proteins or enzymes, which can influence cellular pathways and functions. Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, although detailed investigations are needed to confirm these findings.
Interaction Studies
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Protein Binding: Assays may reveal affinity for specific targets, crucial for understanding therapeutic potential.
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Cytotoxicity Assessments: In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines.
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